molecular formula C24H19ClN4OS3 B12153675 N'-[(Z)-biphenyl-4-ylmethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(Z)-biphenyl-4-ylmethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12153675
M. Wt: 511.1 g/mol
InChI Key: UIUVWAZKASPOQK-WGARJPEWSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a phenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Methylsulfanyl Group:

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through condensation reactions with appropriate amines and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide involves interactions with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenyl methyl sulfone
  • 2-(2-Chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide is unique due to its combination of a thiadiazole ring with a chlorophenyl and phenylmethylideneamino group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C24H19ClN4OS3

Molecular Weight

511.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H19ClN4OS3/c25-21-9-5-4-8-20(21)15-31-23-28-29-24(33-23)32-16-22(30)27-26-14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,30)/b26-14-

InChI Key

UIUVWAZKASPOQK-WGARJPEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N\NC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=CC=C4Cl

Origin of Product

United States

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